molecular formula C16H13ClN2S B13881729 4-((4-(4-Chlorophenyl)-1,3-thiazol-2-yl)methyl)aniline

4-((4-(4-Chlorophenyl)-1,3-thiazol-2-yl)methyl)aniline

Cat. No.: B13881729
M. Wt: 300.8 g/mol
InChI Key: KAKXPMYIYUDYCF-UHFFFAOYSA-N
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Description

4-((4-(4-Chlorophenyl)-1,3-thiazol-2-yl)methyl)aniline is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 4-chlorophenyl group and the aniline moiety further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(4-Chlorophenyl)-1,3-thiazol-2-yl)methyl)aniline typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and aniline groups. One common method involves the reaction of 4-chlorobenzylamine with 2-bromoacetophenone in the presence of a base to form the thiazole ring. This intermediate is then reacted with aniline under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-((4-(4-Chlorophenyl)-1,3-thiazol-2-yl)methyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-((4-(4-Chlorophenyl)-1,3-thiazol-2-yl)methyl)aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-((4-(4-Chlorophenyl)-1,3-thiazol-2-yl)methyl)aniline involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The chlorophenyl and aniline groups can further modulate these interactions, enhancing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-(4-Chlorophenyl)-1,3-thiazol-2-yl)methyl)aniline is unique due to the specific arrangement of its functional groups, which can lead to distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H13ClN2S

Molecular Weight

300.8 g/mol

IUPAC Name

4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]aniline

InChI

InChI=1S/C16H13ClN2S/c17-13-5-3-12(4-6-13)15-10-20-16(19-15)9-11-1-7-14(18)8-2-11/h1-8,10H,9,18H2

InChI Key

KAKXPMYIYUDYCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=CS2)C3=CC=C(C=C3)Cl)N

Origin of Product

United States

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